N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4S/c1-14-4-2-3-5-16(14)12-29(26,27)13-18-8-9-20(28-18)21(25)24-11-15-6-7-17(22)10-19(15)23/h2-10H,11-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDBQTWMXDKHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, introduction of the carboxamide group, and subsequent functionalization with benzyl groups. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Carboxamide Group: This step often involves the reaction of the furan ring with an amine or amide precursor under suitable conditions.
Functionalization with Benzyl Groups:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and reported biological activities.
Furan-2-Carboxamide Derivatives
- N-(2,4-Difluorobenzyl)-N-Methyl-2-Oxoindoline-5-Carboxamide (Compound 6, ): Structural Differences: Replaces the furan core with a 2-oxoindoline ring and lacks the sulfonylmethyl group. Functional Impact: The indoline ring may enhance π-π stacking with aromatic residues in target proteins (e.g., DENV NS5 RdRp inhibition, as reported in ).
- N-[3-(5,7-Dimethyl-1,3-Benzoxazol-2-yl)Phenyl]-5-(3-Nitrophenyl)Furan-2-Carboxamide (): Structural Differences: Substitutes the sulfonylmethyl group with a nitrobenzene moiety and replaces the difluorobenzyl with a benzoxazole-linked phenyl group. The benzoxazole substituent may enhance binding to hydrophobic pockets in enzymes .
Sulfonyl-Containing Analogues
N-((2-Benzamido-4-Phenyl-1H-Imidazol-5-yl)Sulfonyl)Furan-2-Carboxamide (Compound 5a, ) :
- Structural Differences : Features a sulfonyl-linked imidazole ring instead of a methylbenzyl-sulfonyl group.
- Functional Impact : The imidazole moiety introduces basicity, which may improve solubility at physiological pH. However, the bulkier substituent could reduce cell permeability compared to the target compound’s compact methylbenzyl group .
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide () :
- Structural Differences : Simplifies the scaffold to a benzenesulfonamide with chloro and methoxy substituents.
- Functional Impact : The sulfonamide group is a common motif in anticonvulsants and antihypertensives. The chloro-methoxy substitution pattern is associated with enhanced binding to carbonic anhydrase isoforms .
Fluorinated Benzyl Derivatives
- 1-(2,4-Difluorophenyl)-N-Methyl Methanamine Hydrochloride (Compound 5, ) :
- Structural Differences : A primary amine lacking the carboxamide and sulfonyl groups.
- Functional Impact : The difluorophenyl group retains its role in improving metabolic stability, but the absence of the carboxamide and sulfonyl groups limits hydrogen-bonding interactions critical for target engagement .
Key Comparative Data Table
Biological Activity
N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic compound belonging to the furan carboxamide class. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Carboxamide Group : A functional group that enhances solubility and biological activity.
- Substituents : Contains difluorobenzyl and methylsulfonyl groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1428371-91-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies suggest it could act as a tyrosinase inhibitor, which is significant in regulating melanin production .
- Receptor Modulation : It may bind to receptors influencing various physiological responses, potentially modulating pathways related to inflammation or cancer progression.
- Cellular Uptake : The presence of the sulfonamide group may enhance cellular uptake, allowing for greater efficacy in therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Tyrosinase Inhibition : The compound showed potent inhibition of mushroom tyrosinase in cell-based assays. This effect was quantified using Lineweaver-Burk plots, indicating a competitive inhibition mechanism .
- Cytotoxicity Testing : Preliminary cytotoxicity assays revealed that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity in B16F10 melanoma cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Tyrosinase Inhibition | Cytotoxicity (at 20 µM) |
|---|---|---|
| This compound | High | None |
| Kojic Acid | Moderate | Low |
| Other Furan Derivatives | Variable | Moderate to High |
Case Studies
- Melanogenesis Inhibition : A study investigated the anti-melanogenic effects of various furan derivatives, including our compound. Results indicated a significant reduction in melanin production when treated with the compound compared to controls .
- Antimicrobial Activity : While not primarily studied for antimicrobial properties, structural relatives have shown promise in inhibiting quorum sensing in pathogenic bacteria . This suggests potential for further exploration of this compound in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
